molecular formula C24H18Cl4N2O B10921226 3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10921226
M. Wt: 492.2 g/mol
InChI Key: DDBVUGQLNNMSQQ-UHFFFAOYSA-N
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Description

“3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes multiple aromatic rings and various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of aromatic substituents: The aromatic rings can be introduced via electrophilic aromatic substitution reactions.

    Functional group modifications: Various functional groups such as methoxy and methyl groups can be added through nucleophilic substitution or other organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it may involve:

    Binding to receptors or enzymes: The compound may interact with specific proteins, altering their function.

    Modulation of signaling pathways: It could influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“3,5-bis(3,4-dichlorophenyl)-1-(4-methoxybenzyl)-4-methyl-1H-pyrazole” is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H18Cl4N2O

Molecular Weight

492.2 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C24H18Cl4N2O/c1-14-23(16-5-9-19(25)21(27)11-16)29-30(13-15-3-7-18(31-2)8-4-15)24(14)17-6-10-20(26)22(28)12-17/h3-12H,13H2,1-2H3

InChI Key

DDBVUGQLNNMSQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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